
4-(2,6-Difluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,6-Difluorophenyl)butanoic acid” is a chemical compound with a molecular weight of 200.18 . It is a derivative of butanoic acid and has a difluorophenyl group attached to it . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . Additionally, the compound could be synthesized from 3,4-Difluorophenylboronic acid via Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H10F2O2 . The compound contains a butanoic acid group and a 2,6-difluorophenyl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, it could participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . Additionally, it could react with aryl aldehydes using a Ni catalyst to form flurodiarylmethanols .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 200.18 .Wissenschaftliche Forschungsanwendungen
Nanofluidic Devices and Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been employed as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The channels' inner surfaces are adorned with photolabile hydrophobic molecules that, upon irradiation, are replaced by hydrophilic groups. This transformation enables UV-light-triggered selective transport of ionic species in aqueous solutions through the channels, marking potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Molecular Docking and Structural Studies
Spectroscopic and structural analyses of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and its derivatives have been conducted using both experimental spectra and theoretical calculations. These studies shed light on the stability, reactivity, and non-linear optical (NLO) properties of the compounds, suggesting their relevance in pharmacological research and as potential NLO materials. The interactions observed in molecules, including hydrogen bonding and Van der Waals interactions, have been thoroughly investigated, providing insights into their biological activities and potential inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Fermentative Butanol Production
The biological production of butanol, a process significantly influenced by the presence of butanoic acid derivatives, was historically a major industrial fermentation process. Recent advancements in biotechnology and process development have revitalized interest in this production method. Butanoic acid derivatives play a crucial role in the fermentation process, contributing to the economic and efficient production of butanol, a compound with potential use as a fuel or fuel additive (Lee et al., 2008).
Safety and Hazards
The compound should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment when handling the compound and to ensure good ventilation of the work station . If swallowed, it is advised to rinse the mouth with water and seek medical attention .
Zukünftige Richtungen
The potential of “4-(2,6-Difluorophenyl)butanoic acid” in organic synthesis, particularly in Suzuki cross-coupling reactions and reactions with aryl aldehydes, suggests that it could be further explored for the synthesis of various organic compounds . Its role in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols could be particularly interesting for future research .
Wirkmechanismus
Target of Action
Similar compounds like phenylbutyric acid have been reported to exhibit antineoplastic properties and act as ammonia scavengers, chemical chaperones, and histone deacetylase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via the interaction of organoboron reagents with palladium catalysts .
Biochemical Pathways
For instance, butanoic acid (a structurally related compound) is involved in butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .
Result of Action
Similar compounds like phenylbutyric acid have been reported to promote growth arrest and apoptosis of cancer cells .
Action Environment
It’s worth noting that the efficacy of similar compounds used in suzuki–miyaura cross-coupling reactions can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .
Eigenschaften
IUPAC Name |
4-(2,6-difluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-4-2-5-9(12)7(8)3-1-6-10(13)14/h2,4-5H,1,3,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPRQHISRGHFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



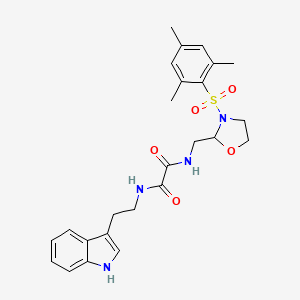
![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)
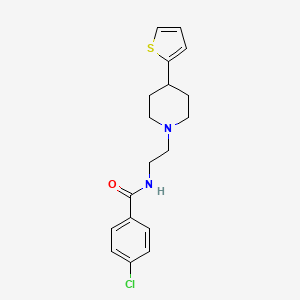
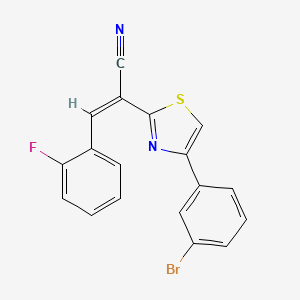
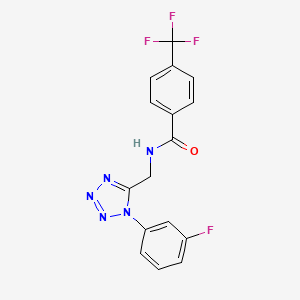
![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)
![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)
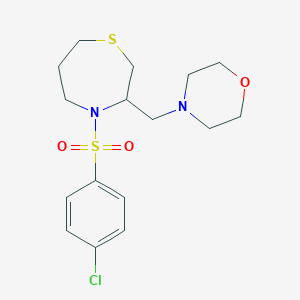
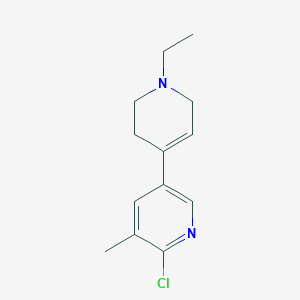
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)
![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)